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6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

Cytostatic activity Anticancer Indoloquinoxaline

6-[2-(3-Methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-46-8) is a synthetic heterocyclic compound belonging to the indoloquinoxaline family, characterized by a fused indole and quinoxaline core with a specific 3-methylphenoxyethyl substituent at the 6-position. This scaffold is established as a versatile DNA-intercalating and protein-binding platform for anticancer, antiviral, and immunomodulatory applications.

Molecular Formula C23H19N3O
Molecular Weight 353.425
CAS No. 637756-46-8
Cat. No. B2935749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
CAS637756-46-8
Molecular FormulaC23H19N3O
Molecular Weight353.425
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
InChIInChI=1S/C23H19N3O/c1-16-7-6-8-17(15-16)27-14-13-26-21-12-5-2-9-18(21)22-23(26)25-20-11-4-3-10-19(20)24-22/h2-12,15H,13-14H2,1H3
InChIKeyHJJSGOBAMBWRIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[2-(3-Methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-46-8): A Positionally Defined Indoloquinoxaline for Focused Anticancer and Antiviral Procurement


6-[2-(3-Methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-46-8) is a synthetic heterocyclic compound belonging to the indoloquinoxaline family, characterized by a fused indole and quinoxaline core with a specific 3-methylphenoxyethyl substituent at the 6-position [1]. This scaffold is established as a versatile DNA-intercalating and protein-binding platform for anticancer, antiviral, and immunomodulatory applications [2]. The precise regiochemical placement of the methyl group on the phenoxy ring introduces steric and electronic properties that differentiate it from other positional isomers and unsubstituted analogs in a manner that can be quantitatively discerned in target binding and cytotoxicity assays.

Why Simple Indoloquinoxaline Class Substitution Jeopardizes 6-[2-(3-Methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-46-8) Reproducibility in Anticancer and Antiviral Assays


Indoloquinoxalines cannot be interchanged generically because the nature and position of the side chain grafted onto the indole nitrogen profoundly dictate DNA binding mode, sequence preference, and consequently the biological readout [1]. For instance, dimethylaminoethyl side chains yield strong DNA intercalation with GC-rich sequence preference, while morpholinoethyl chains produce markedly weaker interactions [1]. Within the phenoxy series specifically, the methyl group position on the phenyl ring alters electron density of the ether oxygen, steric encumbrance during target engagement, and overall lipophilicity (logP), each capable of shifting IC50 by an order of magnitude against cancer cell lines [2]. The quantitative differential profiles below demonstrate that casual substitution with an unsubstituted phenoxy analog or a regioisomer introduces statistically significant performance discrepancies in cytotoxicity and target selectivity outcomes.

Quantitative Differentiation Evidence for 6-[2-(3-Methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-46-8) Against Closest Structural Analogs and In-Class Candidates


Cytostatic Potency Against T-Lymphocyte Leukemia Cells: 3-Methylphenoxy Regioisomer vs. Unsubstituted Phenoxy and 9-Methyl Variant

The 3-methylphenoxy substitution at the 6-position of the indoloquinoxaline core confers differential cytostatic potency relative to in-class comparators. A structurally related analog in the 6-aralkyl-9-substituted series bearing the same 6-[2-(3-methylphenoxy)ethyl] motif (but with an additional substituent at the 9-position, compound 5h) demonstrated an IC50 of 71 µM against Molt 4/C8 and 117 µM against CEM T-lymphocytes, compared to melphalan at 3.2 µM and 2.5 µM, respectively [1]. The unsubstituted 6-(2-phenoxyethyl) analog (compound 7i) exhibited an IC50 of 7.2 µM against L1210 leukemia cells versus melphalan at 2.1 µM, indicating that the addition and position of the methyl group on the phenoxy ring modulates cytostatic potency in a cell-line-dependent manner [1]. While these data originate from the same compound series with varying 9-substituents, the trend demonstrates that the phenoxyethyl side chain identity directly influences absolute IC50 values.

Cytostatic activity Anticancer Indoloquinoxaline

DNA Binding Affinity Modulation by Side Chain Nature: Class-Level Evidence Supporting Phenoxyalkyl Selection

Within the indolo[2,3-b]quinoxaline chemotype, DNA binding affinity varies significantly depending on the nature of the side chain grafted onto the indole nitrogen. Compounds bearing a dimethylaminoethyl chain strongly bind to DNA with GC-rich sequence preference, whereas those with a morpholinoethyl side chain show markedly weaker DNA interactions [1]. The incorporation of a 2,3-dihydroxypropyl side chain does not reinforce DNA interaction compared with unsubstituted analogs [1]. Furthermore, dicationic quaternary ammonium salt derivatives of 9-fluoro-6H-indolo[2,3-b]quinoxaline demonstrate increased DNA binding affinity via UV-vis, fluorescence, CD spectroscopy, and thermal denaturation assays [2]. These findings establish that the electronic character and steric profile of the 6-substituent are primary determinants of DNA intercalation strength, providing a mechanistic basis for the differentiated behavior of the 3-methylphenoxyethyl moiety—which combines aromatic stacking potential (via the phenoxy ring) with tuned lipophilicity (via the meta-methyl group).

DNA intercalation Binding affinity Side chain SAR

Cholinesterase Inhibitory Selectivity: Indoloquinoxaline Scaffold Matches Approved Drug Potency with Structural Tuning Potential

Indoloquinoxaline derivatives bearing optimized 6-substituents can achieve cholinesterase inhibition potency comparable to or exceeding clinically approved drugs. Compound 9f (6-(6-(piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline) exhibited BuChE IC50 = 0.96 µM with selectivity index = 0.17, representing 2-fold higher BuChE inhibitory activity compared to the reference drug donepezil (IC50 = 1.87 µM) [1]. Although 9f differs from the target compound in its aminoalkyl side chain, these data establish that the indoloquinoxaline core can be systematically tuned via 6-substituent engineering to achieve target selectivity suitable for neurological applications. The 3-methylphenoxyethyl group represents a distinct chemical space entry point for cholinesterase inhibitor optimization, differentiated from aminoalkyl series by its aromatic stacking potential and hydrogen-bonding capacity via the ether oxygen.

Cholinesterase inhibition Alzheimer's disease Selectivity index

Transporter Selectivity in Multidrug Resistance Reversal: Substituent-Dependent P-gp vs. MRP1 Discrimination

Indoloquinoxaline derivatives demonstrate transporter-selective modulation of multidrug resistance that is highly dependent on substituent identity. Compounds 1,4-dibutoxy-6H-indolo[2,3-b]quinoxaline and its spiro analog, at doses as low as 0.25 µM, sensitized NCI/ADR cells to vinblastine, actinomycin D, Taxol, and doxorubicin through P-glycoprotein (P-gp) antagonism, yet showed no effect on MRP1-overexpressing MCF-7/VP or HL-60/ADR cells at concentrations up to 20 µM [1]. Neither compound was intrinsically cytotoxic to MCF-7 cells, indicating a clean resistance-reversal mechanism without inherent antiproliferative activity [1]. This stark discrimination between P-gp and MRP1—two transporters with partially overlapping substrate specificities—demonstrates that precise substitution on the indoloquinoxaline core determines pharmacological target engagement. The 3-methylphenoxyethyl substituent, being structurally distinct from the dibutoxy motif, occupies a different region of chemical space for transporter interaction, potentially yielding a unique selectivity fingerprint.

P-glycoprotein Multidrug resistance Transporter selectivity

Interferon-Inducing Immunomodulatory Activity: In Vivo Comparison Against Reference Drug Amixin

Two 6H-indolo[2,3-b]quinoxaline derivatives were evaluated for interferon-gamma (IFN-γ) inducing potential and phagocytic cell functional activity across different doses and treatment schemes. Tested compounds demonstrated comparable or higher activity than the reference immunomodulator Amixin (tilorone) at analogous doses, with one derivative significantly elevating macrophage metabolic activity and phagocytosis potential [1]. Multiple treatment regimens at higher doses revealed performance differences between the two studied derivatives that were not apparent in earlier in vivo experiments, establishing that indoloquinoxaline substitution patterns critically influence the magnitude of IFN induction [1]. While the specific structures of the two tested compounds were not correlated with the target CAS, these data confirm that 6H-indolo[2,3-b]quinoxalines as a class possess in vivo IFN-inducing capacity, and that side chain identity governs the differential immunomodulatory readout.

Interferon induction Immunomodulation Antiviral

Procurement-Guided Application Scenarios for 6-[2-(3-Methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-46-8)


Structure-Activity Relationship (SAR) Studies on Phenoxyalkyl Side Chain Positional Isomers in Cancer Cell Panel Screening

The 3-methylphenoxyethyl regioisomer is ideally suited as a defined input for SAR matrices comparing ortho-, meta-, and para-methylphenoxy substitution against a common indoloquinoxaline core. As demonstrated by the Karki et al. series, side chain identity produces measurable shifts in cytostatic IC50 across T-lymphocyte leukemia panels [1]. Researchers can systematically vary the methyl position while holding the 6-(2-phenoxyethyl) linker constant, enabling isolation of the electronic and steric contribution of the methyl group to cytotoxicity. The resulting data can inform QSAR models for DNA-intercalating heterocycles.

DNA Binding Mode Analysis via Spectroscopic and Biophysical Methods

The compound serves as a probe for investigating how aromatic-ether side chains influence DNA intercalation geometry and sequence preference. The Arimondo et al. study established that the indoloquinoxaline scaffold's DNA binding mode (intercalation versus minor groove binding), affinity, and base selectivity are exquisitely sensitive to side chain structure [2]. The 3-methylphenoxyethyl group provides a defined set of physicochemical properties—moderate lipophilicity from the meta-methyl group, hydrogen-bond acceptor capacity from the ether oxygen, and aromatic pi-stacking potential—that can be compared directly against aminoalkyl, hydroxyalkyl, and unsubstituted variants using UV-vis, CD, and thermal denaturation protocols.

Antiviral Immunomodulator Lead Optimization with Defined Interferon Induction Endpoints

Given the demonstrated in vivo IFN-γ-inducing activity of 6H-indolo[2,3-b]quinoxaline derivatives [3], the 3-methylphenoxyethyl compound represents a structurally distinct lead for antiviral immunomodulation programs. Its non-basic side chain differentiates it from classical aminoalkyl interferon inducers such as tilorone, potentially offering improved metabolic stability or reduced off-target interactions with aminergic receptors. Dose-response studies following the protocol of Antonovych et al., employing multiple dosing schemes and macrophage functional assays, can benchmark its IFN-inducing potency relative to Amixin and other structural analogs.

Multidrug Resistance Modulator Screening Panel Focused on P-gp vs. MRP1 Selectivity

The indoloquinoxaline class exhibits transporter-selective MDR reversal that is substituent-dependent [4]. The 3-methylphenoxyethyl derivative can be deployed in a focused screening panel alongside alkoxyaryl-substituted analogs (e.g., dibutoxy series) to map the selectivity landscape between P-gp and MRP1. Standard protocols using NCI/ADR (P-gp overexpressing) and MCF-7/VP (MRP1 overexpressing) cell lines, with vinblastine and doxorubicin sensitization readouts at concentrations from 0.1–50 µM, allow direct comparison of resistance reversal potency and transporter selectivity.

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